1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
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Overview
Description
1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a furan moiety and a nitrophenyl group
Preparation Methods
The synthesis of 1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Substitution: The final step involves the substitution of the piperazine ring with the furan-nitrophenyl moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. Major products formed from these reactions include amine derivatives and various substituted furan compounds.
Scientific Research Applications
1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to interfere with microbial iron acquisition.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies exploring the inhibition of specific enzymes and pathways in various biological systems.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .
Comparison with Similar Compounds
1-Methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine can be compared with similar compounds such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring and a nitrophenyl group but differs in its substitution pattern and functional groups.
Indole Derivatives: Compounds like indole derivatives share similar aromatic ring structures and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-8-10-18(11-9-17)12-13-6-7-16(22-13)14-4-2-3-5-15(14)19(20)21/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECPDTUBHTUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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